Physicochemical Baseline Differentiation: Melting Point and pKa Comparison Between 4,6-Dimethylsalicylic Acid and Unsubstituted Salicylic Acid
The presence of two electron-donating methyl groups at the 4- and 6-positions alters the physicochemical properties of 2-hydroxy-4,6-dimethylbenzoic acid relative to unsubstituted salicylic acid. The compound exhibits a melting point of 166 °C, which is 8 °C higher than salicylic acid (158–159 °C), indicating increased lattice stability [1]. Additionally, the predicted pKa of 3.07±0.25 represents a modest increase relative to salicylic acid (pKa 2.97), consistent with the electron-donating effect of the methyl substituents on carboxyl acidity [2].
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 166 °C |
| Comparator Or Baseline | Salicylic acid: 158–159 °C |
| Quantified Difference | +7–8 °C |
| Conditions | Standard laboratory conditions; experimental data |
Why This Matters
Higher melting point may confer enhanced thermal stability during synthetic transformations requiring elevated temperatures, and the distinct pKa value influences protonation state and solubility profiles in aqueous and buffered media.
- [1] PubChem. Salicylic Acid – Compound Summary. CID 338. View Source
- [2] Haynes, W. M., Ed. CRC Handbook of Chemistry and Physics, 97th ed.; CRC Press: Boca Raton, FL, 2016; pKa values for salicylic acid. View Source
